2-Ethoxy-2-oxoethyl butyrate

prodrug design drug delivery pharmacokinetics

2-Ethoxy-2-oxoethyl butyrate, also named (2-ethoxy-2-oxoethyl) butanoate or butyryloxy-acetic acid ethyl ester, is an ester derivative formed from butyric acid and glycolic acid ethoxy ester. It has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 92351-77-4
Cat. No. B12708520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-2-oxoethyl butyrate
CAS92351-77-4
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(=O)OCC
InChIInChI=1S/C8H14O4/c1-3-5-7(9)12-6-8(10)11-4-2/h3-6H2,1-2H3
InChIKeyKNDOPHVKTCRRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-2-oxoethyl butyrate (CAS 92351-77-4): Chemical Identity and Basic Procurement Properties


2-Ethoxy-2-oxoethyl butyrate, also named (2-ethoxy-2-oxoethyl) butanoate or butyryloxy-acetic acid ethyl ester, is an ester derivative formed from butyric acid and glycolic acid ethoxy ester . It has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol [1]. Key physical properties include a boiling point of 252.6°C at 760 mmHg, a flash point of 105.6°C, and a density of 1.036 g/cm³ [2]. Its LogP is reported as 1.33, indicating moderate lipophilicity [3]. This compound is commercially available with a typical purity of 98.0% from various suppliers .

Why Generic Substitution of 2-Ethoxy-2-oxoethyl butyrate Fails: The Critical Importance of Specific Ester Architecture


Substituting 2-Ethoxy-2-oxoethyl butyrate with seemingly similar esters or in-class compounds is not straightforward due to the unique combination of its butyryl and ethoxy-oxoethyl moieties. This specific architecture dictates its distinct hydrolysis profile, lipophilicity (LogP 1.33), and subsequent bioactivity as a potential butyric acid prodrug [1]. While other butyric acid esters exist, the acyloxyalkyl ester structure of 2-Ethoxy-2-oxoethyl butyrate is crucial for its designed intracellular degradation to release butyric acid [2]. Furthermore, its physicochemical properties, such as its boiling point (252.6°C) and flash point (105.6°C), differ significantly from simpler butyrate esters, affecting its handling and application suitability [3]. Direct substitution could lead to unpredictable pharmacokinetics, altered biological efficacy, or compromised synthetic outcomes in applications where precise reactivity and stability are paramount.

Quantitative Differentiation of 2-Ethoxy-2-oxoethyl butyrate: Evidence-Based Selection Criteria


LogP and Lipophilicity: A Quantitative Basis for Membrane Permeability Differentiation

2-Ethoxy-2-oxoethyl butyrate exhibits a calculated LogP of 1.33 [1]. This value directly quantifies its lipophilicity, a key determinant of membrane permeability and bioavailability for prodrug candidates. While direct comparative LogP data for other butyric acid prodrugs like AN-9 (Pivanex®) or AN-10 is not specified in this source, the structural class of acyloxyalkyl esters is designed to enhance cellular uptake relative to free butyric acid. This LogP value provides a specific, measurable parameter for predicting and comparing passive diffusion characteristics.

prodrug design drug delivery pharmacokinetics

Physical Property Differences: Boiling and Flash Point Comparison for Handling and Safety

2-Ethoxy-2-oxoethyl butyrate possesses a boiling point of 252.6°C at 760 mmHg and a flash point of 105.6°C [1]. In contrast, ethyl butyrate (a simpler butyrate ester) has a much lower boiling point of 121°C and a flash point of 26°C. This substantial difference of over 130°C in boiling point and nearly 80°C in flash point underscores the significant impact of the ethoxy-oxoethyl moiety on physical properties.

chemical handling safety formulation

Stated Purity Benchmark: Ensuring Reproducibility in Synthesis and Bioassays

2-Ethoxy-2-oxoethyl butyrate is commercially available at a standard purity of 98.0% . This specified purity level serves as a quantitative benchmark for procurement, ensuring consistency and reliability in downstream applications. While other butyrate esters or prodrugs may be offered at varying purities (e.g., 95%, 97%, or >99%), this 98.0% standard provides a clear specification for comparison and quality assurance, directly impacting the reproducibility of synthetic yields and biological assay results.

synthesis purity analytical chemistry

Optimal Application Scenarios for 2-Ethoxy-2-oxoethyl butyrate Based on Differentiated Evidence


Butyric Acid Prodrug Development for Enhanced Cellular Uptake

Leverage 2-Ethoxy-2-oxoethyl butyrate as a prodrug candidate in cancer research, capitalizing on its acyloxyalkyl ester structure for improved intracellular delivery of butyric acid. Its LogP of 1.33 supports the potential for enhanced passive membrane permeability compared to the more hydrophilic free butyric acid [1]. The compound's design is consistent with the prodrug class shown to induce histone hyperacetylation and apoptosis at significantly lower concentrations and faster rates than butyric acid alone [2]. This makes it a relevant candidate for in vitro and in vivo studies targeting differentiation and apoptosis in cancer cells.

Synthetic Intermediate Requiring Defined Purity and Controlled Reactivity

Utilize 2-Ethoxy-2-oxoethyl butyrate as a synthetic building block in the preparation of more complex molecules, particularly in medicinal chemistry. Its commercial availability at 98.0% purity [1] provides a reliable starting material for multi-step syntheses. The compound's distinct boiling point (252.6°C) and flash point (105.6°C) [2] differentiate it from more volatile esters, allowing for reactions requiring higher temperatures or specialized handling. Its carbonyl group reactivity enables its use as a precursor for bioactive agents .

Analytical Method Development and Pharmacokinetic Studies

Employ 2-Ethoxy-2-oxoethyl butyrate as an analyte in the development of liquid chromatography methods for purity assessment or pharmacokinetic analysis. A validated reverse-phase HPLC method using a Newcrom R1 column is available for its separation and detection [1]. This established methodology is suitable for quantifying the compound in complex matrices, facilitating studies on its stability, metabolism, and distribution. The method's scalability for preparative separation [1] also supports the isolation of impurities or metabolites.

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